2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine
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Overview
Description
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt. These complexes are used as catalysts in various polymerization reactions, including the polymerization of ethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving the use of solvents like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.
Substitution Reactions: The imine groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like iron(II) chloride or cobalt(II) chloride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Substitution Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed
Coordination Complexes: Such as iron(II) and cobalt(II) complexes.
Oxidation Products: Depending on the specific reaction conditions, various oxidized forms of the ligand or its complexes can be obtained.
Scientific Research Applications
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential in forming metal complexes that can interact with biological molecules.
Medicine: Explored for its role in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the production of polymers and other materials through catalytic processes.
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the imine groups and the pyridine ring form a stable chelate with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-[1-(phenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
Comparison
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is unique due to the presence of the 2,5-dimethylphenyl groups, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4/h7-15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAOURYLPXDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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